molecular formula C17H23N5O3S2 B2536821 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 886940-03-0

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No. B2536821
CAS RN: 886940-03-0
M. Wt: 409.52
InChI Key: TUCAQTIHXPHSDA-UHFFFAOYSA-N
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Description

The compound “2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years for designing new antitumor agents . They have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .

Scientific Research Applications

Synthetic Organic Chemistry: Tertiary Butyl Esters

Tertiary butyl esters play a crucial role in synthetic organic chemistry. Researchers have developed a straightforward method for introducing the tert-butoxycarbonyl (Boc) group into various organic compounds using flow microreactor systems . The resultant flow process is more efficient, versatile, and sustainable compared to traditional batch methods. The Boc group serves as a protective group for functional moieties during chemical transformations, allowing precise control over reactions. By incorporating this compound, chemists can streamline the synthesis of complex molecules and functionalize substrates efficiently.

Antifungal Properties

The compound has demonstrated antifungal activity against Botrytis cinerea , a common plant pathogen. Researchers conducted agar plate assays to prove its efficacy. Additionally, its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line), with an identified IC50 value of 5 μg/ml . These findings suggest potential applications in agriculture and medicine, where controlling fungal infections is critical.

properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S2/c1-5-25-12-8-6-11(7-9-12)18-13(23)10-26-16-22-21-15(27-16)19-14(24)20-17(2,3)4/h6-9H,5,10H2,1-4H3,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCAQTIHXPHSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

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